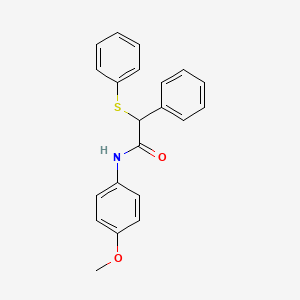![molecular formula C11H15BrN2O2 B4940435 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide, also known as BEMA, is a chemical compound that has been widely studied for its potential use in scientific research. BEMA is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. BEMA has been found to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has been found to have a number of interesting biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth and proliferation of cancer cells. 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, there are also some limitations to using 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of exciting future directions for research on 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide. Some potential areas of focus include:
- Further studies on the mechanism of action of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide, in order to better understand how it works at the molecular level.
- Development of new formulations of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide that can be more easily administered in experimental settings.
- Studies on the potential use of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide in combination with other drugs or therapies, in order to enhance its effectiveness against cancer cells.
- Investigation of the potential use of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Conclusion
In conclusion, 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide is a promising compound that has been widely studied for its potential use in scientific research. Its ability to selectively target cancer cells, while leaving healthy cells unharmed, makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. While there is still much to be learned about the mechanism of action of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide, there are many exciting future directions for research on this compound.
Synthesemethoden
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide can be synthesized using a number of different methods, but one common approach involves the reaction of 2,4-D with ethylenediamine and hydrobromic acid. This reaction results in the formation of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has been studied for a variety of scientific applications, including its potential use as a herbicide, as well as its potential use in the treatment of certain diseases. Some of the most promising research on 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has focused on its ability to inhibit the growth of certain cancer cells, including breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-(ethylaminomethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-14-6-8-5-9(12)3-4-10(8)16-7-11(13)15/h3-5,14H,2,6-7H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGFNZLEPRDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)

![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)

![methyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)
![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
